
4-Bromo-1-(difluoromethoxy)-2-methylbenzene
Descripción general
Descripción
4-Bromo-1-(difluoromethoxy)-2-methylbenzene, also known as 4-Bromo-1-(difluoromethoxy)benzene or 4-Bromo-1-(difluoromethoxy)toluene, is an organic compound belonging to the class of aromatic halogenated hydrocarbons. It is a colourless liquid with a pungent odour, and is a widely-used reagent in organic synthesis. This compound has been studied extensively in the laboratory for its chemical properties and its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Conversion into Sulfur-functionalized Benzoquinones : A study by Aitken et al. (2016) examined the bromination of dimethoxydimethylbenzene and its conversion into sulfur-containing quinone derivatives, showcasing the synthetic utility of brominated compounds in creating new chemical entities (Aitken, Jethwa, Richardson, & Slawin, 2016).
Electrochemical Fluorination Studies : In research by Horio et al. (1996), the electrochemical fluorination of halobenzenes was investigated, demonstrating the mechanistic aspects of bromobenzene derivatives in electrochemical processes (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Thermo Physical Properties of Binary Liquid Mixture : Ramesh et al. (2015) explored the viscosities and densities of mixtures involving Bromobenzene at various temperatures, providing insight into the physical interactions and properties of bromobenzene mixtures (Ramesh, Yunus, & Ramesh, 2015).
Synthesis Methods and Economic Aspects : He-ping (2005) focused on developing an economical method for synthesizing a related compound, 1-bromo-2,4-difluorobenzene, highlighting the importance of cost-effective synthesis in chemical research (Z. He-ping, 2005).
Crystal Structure and Molecular Interactions : A study by Sørensen and Stuhr-Hansen (2009) presented the crystal structure of 1-bromo-4-methylselenobenzene, a compound structurally related to 4-Bromo-1-(difluoromethoxy)-2-methylbenzene, providing insights into molecular interactions and structural characteristics (Sørensen & Stuhr-Hansen, 2009).
Thermochemistry of Halogen-Substituted Methylbenzenes : Verevkin et al. (2015) conducted a comprehensive study on the thermochemical properties of various bromo- and iodo-substituted methylbenzenes, contributing to the understanding of their thermodynamic behavior (Verevkin, Sazonova, Emel’yanenko, Zaitsau, Varfolomeev, Solomonov, & Zherikova, 2015).
Propiedades
IUPAC Name |
4-bromo-1-(difluoromethoxy)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXSTKLIJNSMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669668 | |
| Record name | 4-Bromo-1-(difluoromethoxy)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(difluoromethoxy)-2-methylbenzene | |
CAS RN |
888327-32-0 | |
| Record name | 4-Bromo-1-(difluoromethoxy)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


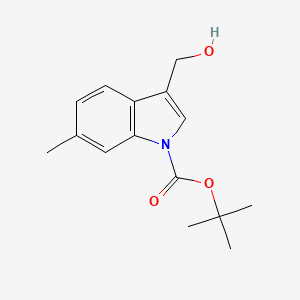

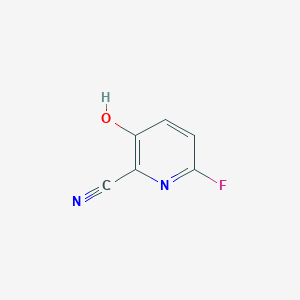
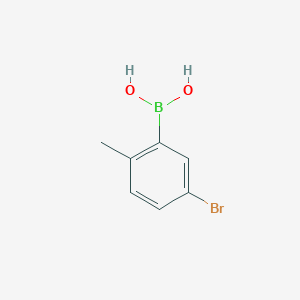



![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide](/img/structure/B1439328.png)


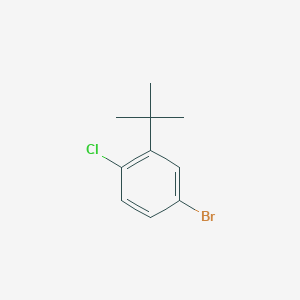
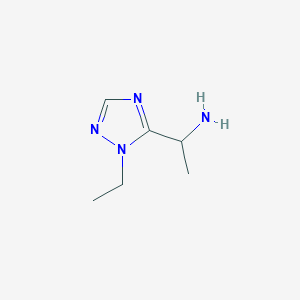
![4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439336.png)